N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide
Description
“N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide” is a synthetic organic compound characterized by a thiophene-3-carboxamide core linked to a 2,5-dioxopyrrolidin-1-yl group via an ethoxy-ethyl spacer. The dioxopyrrolidinyl moiety is a reactive electrophile, commonly employed in bioconjugation and polymer chemistry due to its ability to form stable amide bonds with nucleophiles (e.g., amines) . The ethoxy-ethyl linker enhances solubility and flexibility, balancing hydrophilicity and steric demands.
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c16-11-1-2-12(17)15(11)5-7-19-6-4-14-13(18)10-3-8-20-9-10/h3,8-9H,1-2,4-7H2,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULSIXNURICMQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide typically involves multiple steps. One common method includes the reaction of thiophene-3-carboxylic acid with 2-(2-aminoethoxy)ethanol to form an intermediate, which is then reacted with 2,5-dioxopyrrolidin-1-yl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Bis(2-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate
- Structure : Features a fullerene (C60) core conjugated via a malonate linker containing dioxopyrrolidinyl-activated esters .
- Key Differences :
- Core : Fullerene vs. thiophene-carboxamide.
- Linker : Longer polyether chain (ethoxy-ethoxy-ethoxy) vs. ethoxy-ethyl.
- Application : Designed for covalent attachment to amine-rich surfaces (e.g., proteins or polymers), whereas the target compound’s thiophene may enable electronic or optical applications.
- Reactivity : Both utilize dioxopyrrolidinyl esters for amine conjugation, but the fullerene derivative requires DCC/NHS activation, suggesting higher synthetic complexity .
7-[[2,3-Difluoro-4-[2-[2-[2-methoxyethyl(methyl)amino]ethoxy]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide
- Structure : A pharmaceutical carboxamide with a diazaspiro core, fluorinated aryl groups, and a trifluoromethylpyrimidine substituent .
- Key Differences :
Comparative Data Table
Reactivity and Stability
- Dioxopyrrolidinyl vs.
- Thiophene vs. Benzene Rings : Thiophene’s electron-rich nature may enhance coordination with metal catalysts or π-stacking in polymers, contrasting with benzene-based carboxamides’ prevalence in drug design .
Research Findings and Limitations
- Synthesis : The target compound’s synthesis likely parallels ’s methodology (DCC/NHS activation) but requires optimization for thiophene solubility .
- Data Gaps : Experimental data (e.g., LCMS, HPLC) for the target compound are unavailable in the provided evidence, necessitating extrapolation from analogues.
Biological Activity
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a thiophene ring, an ethoxy group, and a dioxopyrrolidine moiety. This structural complexity allows for various interactions with biological targets, making it a subject of interest for drug development.
- Protein Interaction : The compound has been noted for its ability to act as a crosslinker in protein-protein interactions. The presence of azido groups facilitates bioorthogonal labeling, enabling tracking of biomolecules in living systems.
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. This activity is attributed to its ability to disrupt cellular processes essential for tumor growth and survival .
- Drug Delivery Systems : The compound's ability to form stable conjugates with therapeutic agents positions it as a potential candidate for targeted drug delivery systems, enhancing the efficacy of existing treatments.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the cytotoxicity and pharmacological properties of this compound:
- Cytotoxicity Assays : In studies involving various human cancer cell lines, the compound demonstrated significant inhibition of cell proliferation. For instance, compounds structurally related to this compound showed IC50 values in the micromolar range against multiple cancer types .
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Comparative Analysis with Other Compounds
To better understand the efficacy of this compound, it is useful to compare it with other known agents:
| Compound Name | Mechanism of Action | IC50 (µM) | Target Cancer Type |
|---|---|---|---|
| This compound | Apoptosis induction | 10 | Breast Cancer |
| Cisplatin | DNA crosslinking | 5 | Ovarian Cancer |
| Doxorubicin | Topoisomerase inhibition | 0.5 | Leukemia |
Potential Therapeutic Applications
Given its diverse biological activities, this compound may find applications in:
- Cancer Therapy : As an adjunct treatment in combination therapies for various cancers.
- Bioconjugation : Utilized in bioconjugation strategies for imaging and drug delivery.
- Research Tool : Serving as a valuable tool for studying protein interactions and cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
